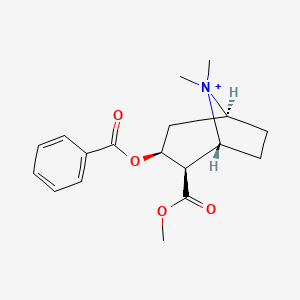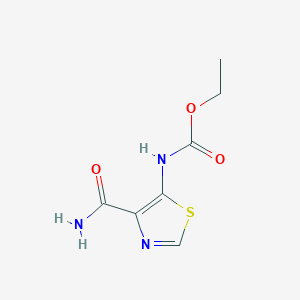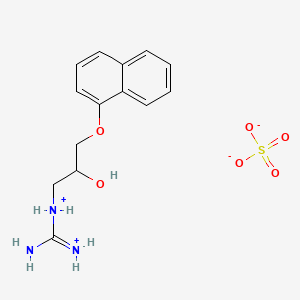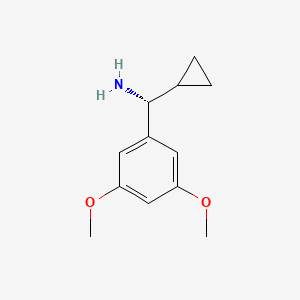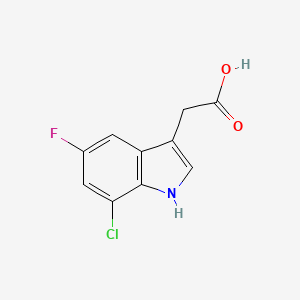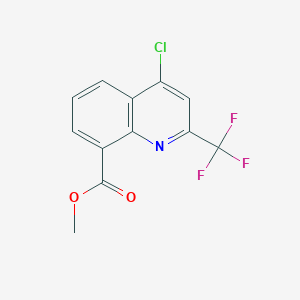
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Métodos De Preparación
The synthesis of methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate typically involves the following steps:
Cyclization and Cycloaddition Reactions: These methods are commonly used to construct the quinoline ring system.
Displacement of Halogen Atoms: This involves the substitution of halogen atoms with other functional groups.
Direct Fluorination:
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds in the synthesis of fluorinated quinolines.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is used in the development of antimalarial drugs and other therapeutic agents.
Industry: The compound finds applications in agriculture and as components for liquid crystals.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Comparación Con Compuestos Similares
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate can be compared with other similar compounds, such as:
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline
- 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of a chloro group and a trifluoromethyl group in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H7ClF3NO2 |
|---|---|
Peso molecular |
289.64 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H7ClF3NO2/c1-19-11(18)7-4-2-3-6-8(13)5-9(12(14,15)16)17-10(6)7/h2-5H,1H3 |
Clave InChI |
DQCHNWXPFCDGIU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


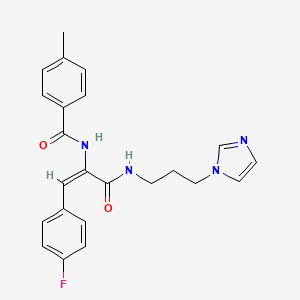
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
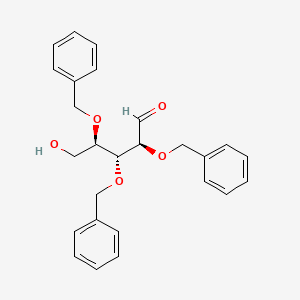
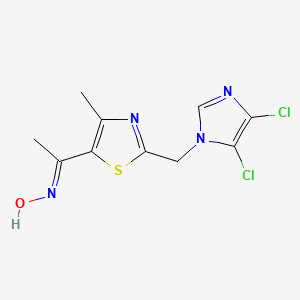
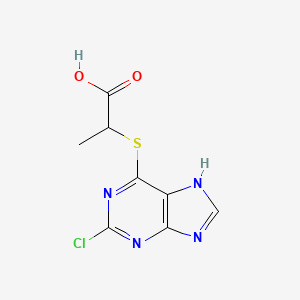

![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)
